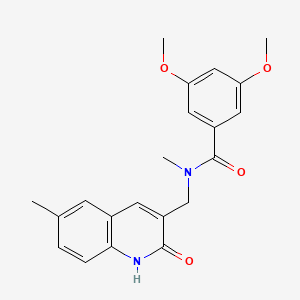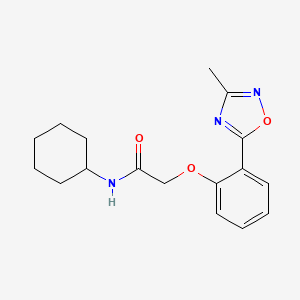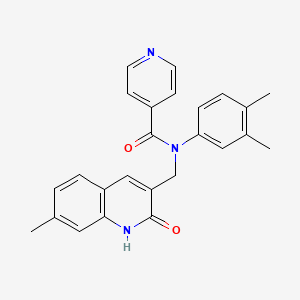
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide, also known as HMN-214, is a small molecule compound that has demonstrated potential therapeutic effects in various preclinical studies.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide involves the inhibition of the heat shock protein 90 (Hsp90) chaperone function. Hsp90 is a molecular chaperone that plays a crucial role in the stabilization and folding of various client proteins, including oncogenic proteins. By inhibiting Hsp90, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide destabilizes the client proteins and induces their degradation, leading to the inhibition of tumor growth and proliferation.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has demonstrated anti-angiogenic effects by inhibiting the formation of new blood vessels that are necessary for tumor growth. Furthermore, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has shown to enhance the immune response against cancer cells by increasing the expression of immune-related genes.
Advantages and Limitations for Lab Experiments
One of the advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide is its potential as a novel therapeutic agent for cancer treatment. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has shown to have a favorable safety profile in preclinical studies. However, the limitations of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide include its low solubility and bioavailability, which may affect its efficacy in clinical settings.
Future Directions
The future directions for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide include further preclinical studies to investigate its potential therapeutic effects in other cancer types and to optimize its pharmacokinetic properties. Additionally, clinical trials are needed to evaluate the safety and efficacy of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide in humans. Furthermore, the combination of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide with other chemotherapeutic agents and immunotherapies should be explored to enhance its therapeutic potential.
Conclusion:
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide is a promising small molecule compound that has demonstrated potential therapeutic effects in cancer treatment. Its mechanism of action involves the inhibition of Hsp90, leading to the destabilization and degradation of oncogenic proteins. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has shown to induce cell cycle arrest, apoptosis, and anti-angiogenic effects in cancer cells. Further preclinical and clinical studies are needed to evaluate its safety and efficacy as a novel therapeutic agent for cancer treatment.
Synthesis Methods
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide involves the condensation reaction between 2-hydroxy-7-methylquinoline-3-carboxaldehyde and 4-nitro-N-phenylbenzamide in the presence of a base catalyst. The resulting compound is then purified using column chromatography to obtain the final product with a yield of 65%.
Scientific Research Applications
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has been extensively studied for its potential therapeutic effects in cancer treatment. In preclinical studies, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has demonstrated synergistic effects when used in combination with other chemotherapeutic agents, such as paclitaxel and cisplatin.
properties
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-16-7-8-18-14-19(23(28)25-22(18)13-16)15-26(20-5-3-2-4-6-20)24(29)17-9-11-21(12-10-17)27(30)31/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZVRTJEJSLKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-4-nitro-N-phenylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713607.png)






